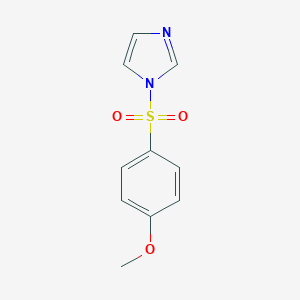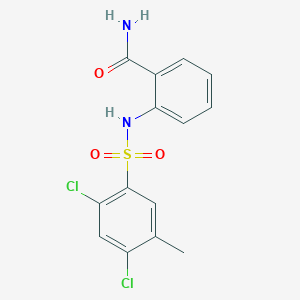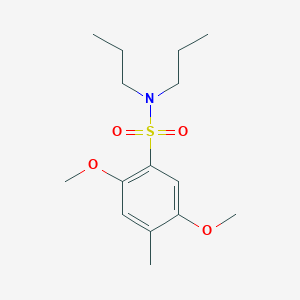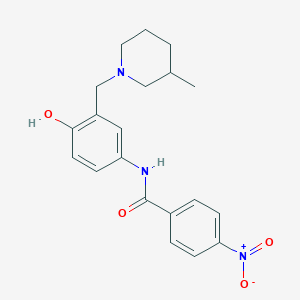
Boride(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Boride(1-) is a chemical compound that is formed by combining boron with a negatively charged ion. This compound has been the subject of scientific research for many years due to its unique properties and potential applications in various fields. In
Scientific Research Applications
1. Interdisciplinary Research and Material Development Boride(1-) has been a focus of interdisciplinary research, particularly in the development of new materials under both normal and extreme conditions. This includes the synthesis of single crystals, thin films, nanostructures, ceramics, and more. The 16th International Symposium on Boron, Borides, and Related Materials highlighted the extensive research in this area, emphasizing the discovery of superconductivity in MgB2, development of Nd-Fe-B hard magnets, and YB66 soft X-ray monochromators. The symposium also discussed applications in thermoelectric converters, composites, ceramics, and coatings (Tanaka, 2009).
2. Crystal Chemistry and Synthesis Routes Borides, including Boride(1-), have been studied for their varied crystal structures and bonding interactions. They have a wide range of material properties that can be tuned through chemistry, making them versatile for various applications. A review by Akopov, Yeung, and Kaner in 2017 reintroduced the developments in boride crystal chemistry over the past 60 years, tying structures to material properties and elaborating on convenient synthetic routes for preparing borides (Akopov, Yeung, & Kaner, 2017).
3. Two-Dimensional Boride Materials Research by Zhou et al. in 2021 focused on the synthesis of two-dimensional (2D) molybdenum boride sheets, termed 'boridene'. These sheets were synthesized through selective etching in aqueous hydrofluoric acid, demonstrating the potential for a new family of 2D materials for study. This development suggests future directions for 2D materials obtained through the chemical exfoliation of laminated compounds (Zhou et al., 2021).
4. Boride Layers for Industrial Applications Khor, Yu, and Sundararajan in 2005 investigated the formation of hard tungsten boride layers using spark plasma sintering boriding. Their research indicated potential industrial applications of metal borides as abrasive, corrosion-resistant, and electrode materials due to their high hardness, chemical inertness, and electronic conductivity (Khor, Yu, & Sundararajan, 2005).
5. Electrocatalytic Applications A study by Nsanzimana et al. in 2018 demonstrated the synthesis of iron-doped amorphous nickel boride on reduced graphene oxide (rGO) sheets. This hybrid exhibited outstanding oxygen evolution reaction (OER) performance and stability, highlighting the potential of metal borides in energy storage and conversion technologies (Nsanzimana et al., 2018).
6. Magnetic Properties and Metal-Rich Structures Research by Scheifers, Zhang, and Fokwa in 2017 explored the unique chemical properties of boron and its reactions with metals, leading to the large class of metal borides with varying compositions. These borides have been utilized for their magnetic properties, with applications in superconductors and magnets. The study emphasized the role of boron in constructing new structures with exciting properties, including the discovery of new boride structures containing unprecedented boron fragments (Scheifers, Zhang, & Fokwa, 2017).
properties
CAS RN |
16971-29-2 |
|---|---|
Molecular Formula |
C5H3N3S |
Molecular Weight |
10.81 g/mol |
IUPAC Name |
boron(1-) |
InChI |
InChI=1S/B/q-1 |
InChI Key |
XGLYHUVZMIRFNT-UHFFFAOYSA-N |
SMILES |
[B-] |
Canonical SMILES |
[B-] |
synonyms |
Tetrahydroborate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B230655.png)


![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)




![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)



